Ectoin

Übersicht

Beschreibung

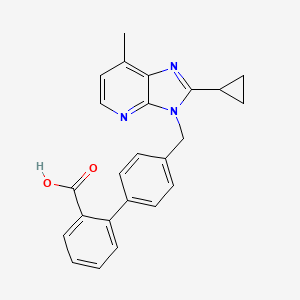

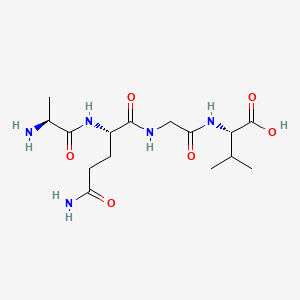

Ectoine is a cyclic tetrahydropyrimidine organic osmolyte, discovered in the halophilic bacterium Ectothiorhodospira halochloris . It is an amino acid and a natural compound found within and derived from several species of bacteria . It is a carboxamidine heterocycle obtained by formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid .

Synthesis Analysis

Ectoine is synthesized in three successive enzymatic reactions starting from aspartic β-semialdehyde . The genes involved in the biosynthesis are called ectA, ectB, and ectC, encoding the enzymes L-2,4-diaminobutyric acid acetyltransferase, L-2,4-diaminobutyric acid transaminase, and L-ectoine synthase, respectively . Ectoine synthase (EctC) is the signature enzyme for the production of ectoine .Molecular Structure Analysis

Ectoine synthase (EctC) is a member of the cupin superfamily and forms dimers, both in solution and in crystals . High-resolution crystal structures of the EctC protein have been obtained .Chemical Reactions Analysis

EctC catalyzes the last step in ectoine synthesis through cyclo-condensation of the EctA-formed substrate N -gamma-acetyl-L-2,4-diaminobutyric acid via a water elimination reaction .Physical And Chemical Properties Analysis

Ectoine is an amino acid derivative in the form of an amphoteric ion (molecular weight of 142.2 Da). This feature confers ectoine superior solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Zell- und Biomolekül-Schutz

Ectoin ist ein natürlicher sekundärer Metabolit in halophilen Mikroorganismen . Es spielt eine entscheidende Rolle beim Schutz von Zellen und der Stabilisierung biologischer Makromoleküle . Es schützt Zellen vor Umweltstressoren wie Salinität, Gefrieren, Austrocknen und hohen Temperaturen .

Medizinische Anwendungen

This compound hat bedeutende Anwendungen im medizinischen Bereich. Es kann als Arzneimitteladjuvans verwendet werden und spielt eine wichtige Rolle bei der Organtransplantation und -konservierung .

Kosmetik und Dermatologie

This compound wird in der Kosmetikindustrie häufig verwendet . Es bietet wirksamen Schutz für menschliche Hautzellen vor Schäden durch UV-A-Strahlung . Es wirkt auch als Dermatoprotektivum .

Biotechnologische Produktion

This compound wird mit dem industriellen Fermentationsprozess, bekannt als "bakterielles Melken", hergestellt . Der this compound-Synthese-Gencluster wurde erfolgreich heterolog in industriellen Mikroorganismen exprimiert, was die Ausbeute an this compound deutlich erhöht und die Kosten senkt .

Proteinschutz und Membranmodulation

This compound dient als Proteinschutzmittel und Membranmodulator . Es hat starke stabilisierende Eigenschaften, die Zellen und makromolekulare Substanzen schützen, indem es die nachteiligen Auswirkungen von Hyperosmose, hohen Temperaturen, Austrocknung, Strahlung und chemischen Mitteln auf Proteine, Nukleinsäuren, Biofilme und ganze Zellen mildert .

Abwasserbehandlung

This compound kann in Abwasserbehandlungsprozessen verwendet werden . Seine einzigartigen Eigenschaften machen es geeignet für die Behandlung von Wasser mit hohen Salzkonzentrationen .

DNA-Schutz

This compound wirkt auch als DNA-Schutzmittel . Es kann DNA vor Schäden durch ionisierende Strahlung schützen .

Überwindung von Atemwegserkrankungen und Überempfindlichkeitsreaktionen

This compound hat potenzielle Anwendungen bei der Überwindung von Atemwegserkrankungen und Überempfindlichkeitsreaktionen . Seine schützenden und stabilisierenden Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Behandlung dieser Erkrankungen.

Wirkmechanismus

Target of Action

Ectoine, a natural secondary metabolite found in halophilic microorganisms, primarily targets cells and macromolecular substances . It has a protective role against environmental stressors such as salinity, freezing, drying, and high temperatures .

Mode of Action

Ectoine acts as a compatible solute and a chemical chaperone . It interacts with water molecules, leading to its exclusion from the protein surface, which decreases the solubility of the peptide backbone and strengthens intramolecular hydrogen bonds . This interaction helps stabilize proteins, nucleic acids, and whole cells against various stresses .

Biochemical Pathways

The biosynthesis of ectoine begins with the phosphorylation of L-aspartate, sharing its first two enzymatic steps with the biosynthesis of amino acids of the aspartate family: aspartokinase and L-aspartate-β-semialdehyde dehydrogenase . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine .

Pharmacokinetics

This process, however, has limitations such as high salt concentration fermentation, which is highly corrosive to the equipment and increases the difficulty of downstream purification .

Result of Action

Ectoine has multiple cellular effects. It has been found to mildly demethylate DNA in skin cells, modulate the expression of epigenetic modification-related genes, and reduce cell proliferation . In addition, it has been shown to exert protective effects on chondrocytes and cartilage, suggesting its potential therapeutic use in the treatment of osteoarthritis .

Action Environment

Ectoine’s action is influenced by environmental factors. It is produced by halophilic organisms that grow in moderate and high salt concentrations . These organisms synthesize ectoine as a counterbalance to high salt concentrations . Ectoine’s protective properties are particularly beneficial in harsh conditions such as high salinity, drought, and high radiation .

Eigenschaften

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)